molecular formula C12H19O2- B8358510 Diisopropyl benzene hydroperoxide

Diisopropyl benzene hydroperoxide

Cat. No.: B8358510
M. Wt: 195.28 g/mol
InChI Key: SPTHWAJJMLCAQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl Benzene Hydroperoxide (Dbhp) is a critical organic peroxide intermediate primarily utilized in the industrial-scale production of phenol and acetone . Its function extends to serving as a key precursor in the synthesis of other valuable chemicals; for instance, its decomposition, particularly the 1,4-isomer, is exploited industrially to produce hydroquinone, while the 1,3-isomer decomposition yields resorcinol, alongside acetone in both processes . The compound's research value is significantly tied to its role in studying and developing advanced catalytic decomposition processes. Solid acid catalysts, such as montmorillonite-type clays and their ion-exchanged derivatives, are a major focus area, as they offer higher activity and longer lifetime compared to traditional mineral acids, while also reducing environmental pollution from resinous byproducts . The mechanism of action for these transformations involves acid-catalyzed decomposition. On solid acid catalysts, the process is believed to follow a heterolytic cleavage pathway, leading to the formation of key products . Modern preparation methods aim to enhance efficiency and yield, employing specialized reactors like plate-type reactors to minimize issues such as liquid-phase axial backmixing and improve product yield . As a chemical intermediate, this compound itself is a combustible liquid and a strong oxidizing agent, presenting fire hazards and potential irritation to eyes, skin, and respiratory system . It is essential to handle this product with appropriate safety precautions. This product is intended for research and industrial chemical synthesis purposes only. It is not intended for personal, human, or veterinary use.

Properties

Molecular Formula

C12H19O2-

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18.H2O2/c1-9(2)11-7-5-6-8-12(11)10(3)4;1-2/h5-10H,1-4H3;1-2H/p-1

InChI Key

SPTHWAJJMLCAQF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C.O[O-]

Origin of Product

United States

Scientific Research Applications

Oxidizing Agent and Free Radical Initiator

Diisopropyl benzene hydroperoxide is widely recognized for its role as an oxidizing agent in organic reactions. It can initiate free radical reactions, making it valuable in polymer chemistry, particularly in the production of synthetic rubbers and plastics.

  • Polymerization : It is used in the polymerization of emulsion styrene-butadiene rubber (E-SBR) and nitrile butadiene rubber (NBR). The hydroperoxide acts as a catalyst to initiate the polymerization process, leading to the formation of high-performance materials used in tires and other rubber products .

Synthesis of Organic Compounds

DIPB hydroperoxide serves as an important intermediate in the synthesis of various organic compounds:

  • Dihydroxy Compounds : It is utilized in the production of alpha, alpha'-dihydroxy-diisopropylbenzene, which is a key compound for further chemical transformations .
  • Acetone Production : The compound is also involved in the synthesis of acetone through oxidation processes. This application is significant due to acetone's widespread use as a solvent and chemical precursor .

Hydroperoxidation Process

The hydroperoxidation of diisopropylbenzene involves its reaction with oxygen under specific conditions to yield this compound along with other byproducts like dihydroperoxides and hydroxyhydroperoxides.

  • Process Conditions : The process typically occurs under alkaline conditions at elevated temperatures (around 85 °C to 95 °C), leading to high yields of m-diisopropylbenzene dihydroperoxide (m-DHP) .
  • Yield Optimization : Techniques have been developed to enhance the selectivity and yield of m-DHP through controlled oxidation processes, which can achieve yields up to 92.8% .

Industrial Applications and Case Studies

Several case studies illustrate the practical applications of this compound in industry:

  • Case Study 1 : In a commercial setting, the hydroperoxidation process was optimized to produce m-DHP with minimal byproduct formation. The process was designed to recycle unreacted diisopropylbenzene effectively, maintaining high conversion rates over multiple cycles .
  • Case Study 2 : Research indicated that using quaternary ammonium bases as catalysts improved reaction rates and yields compared to traditional inorganic bases . This method demonstrated enhanced safety profiles and operational efficiency in industrial applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,5-Diisopropylbenzene hydroperoxide
  • CAS No.: 26762-93-6
  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol .

Physical Properties :

  • Appearance : Colorless to pale yellow liquid with a pungent odor.
  • Density: 0.935–0.960 g/cm³ (Note: lists a typographical range of 0.935–9.60 g/cm³; corrected based on industry standards).
  • Boiling Point : ~291.1°C at 760 mmHg .
  • Stability : Decomposes upon exposure to heat, acids, or bases .

Synthesis :
DIP is industrially synthesized via autoxidation of diisopropylbenzene under controlled conditions (60–240°C, 0.2–1.6 MPa) using air as an oxidizer . Catalysts like sulfuric acid or sodium perchlorate enhance yield and efficiency .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Hydroperoxide Groups Key Structural Features
DIP C₁₂H₁₈O₂ 1 Branched diisopropyl groups on benzene
Cumene Hydroperoxide (CHP) C₉H₁₂O₂ 1 Single isopropyl group on benzene
m-Diisopropylbenzene Dihydroperoxide (DHP) C₁₂H₁₈O₄ 2 Two hydroperoxide groups on meta-substituted diisopropylbenzene
t-Butyl Hydroperoxide (t-BHP) C₄H₁₀O₂ 1 Tertiary butyl group

Key Insight :

  • DIP’s branched isopropyl groups enhance steric stability compared to linear alkyl peroxides like CHP .
  • DHP’s dual hydroperoxide groups increase oxidative reactivity but reduce thermal stability compared to DIP .

Physical and Chemical Properties

Property DIP CHP DHP t-BHP
Boiling Point (°C) 291.1 153 N/A 89
Density (g/cm³) 0.935–0.960 1.03 N/A 0.90
Stability Moderate (branched) Low (linear alkyl) Low (dual OOH groups) Moderate (tertiary)
Explosive Risk High (oxidizer) High Very high Moderate

Reactivity Notes:

  • DIP’s decomposition releases acetone and isopropyl radicals, critical for initiating polymerization .
  • CHP is more prone to uncontrolled decomposition due to its simpler structure, making it hazardous in bulk storage .

Research Findings :

  • DIP’s use in rubber manufacturing is favored over CHP due to its slower decomposition rate, allowing better process control .
  • t-BHP’s volatility limits its use in high-temperature applications compared to DIP .

Preparation Methods

Organic Alkali-Catalyzed Air Oxidation

The direct peroxidation of DIPB using air as the oxidant represents the most industrially scalable method. Patent CN101851187B discloses a process employing quaternary ammonium salts or hydroxides (e.g., tetramethylammonium hydroxide, tetraethylammonium bromide) as catalysts. These catalysts operate at 0.05–0.8 wt% relative to DIPB , eliminating the need for initiators. Under mild conditions (70–100°C, atmospheric pressure ), the reaction achieves 85–92% DIPB conversion with 75–80% selectivity toward DHP .

The mechanism involves a radical chain reaction initiated by the abstraction of hydrogen from DIPB’s isopropyl groups. The organic alkali accelerates peroxide formation by stabilizing transition states, thereby reducing side products like ketones and alcohols. A comparative analysis of catalysts reveals that tetramethylammonium hydroxide maximizes DHP selectivity due to its strong nucleophilic character, which promotes oxygen insertion into the DIPB backbone.

Table 1: Catalytic Performance in DIPB Peroxidation

CatalystTemperature (°C)Conversion (%)DHP Selectivity (%)
Tetramethylammonium hydroxide908978
Tetraethylammonium bromide858272
TBAH959175

Role of Reaction Parameters

Airflow rate and residence time critically influence DHP yield. Optimal airflow (10–60 L/mol DIPB·h⁻¹ ) ensures sufficient oxygen availability while minimizing vapor-phase losses. Prolonged reaction times (>24 hours) risk over-oxidation to hydroxyhydroperoxides (HHP), which constitute 15–25% of byproducts . Pressure elevation up to 1.0 MPa marginally improves conversion but complicates reactor design, favoring atmospheric operation for cost efficiency.

Oxidative Conversion from Monohydroperoxide (MHP)

Two-Step Oxidation Process

Patent CN102911099B outlines a method where MHP, derived from preliminary DIPB oxidation, undergoes further air oxidation to DHP. This approach addresses the challenge of low DHP selectivity in single-step systems. The reaction occurs at 80–200°C and 0.8–1.2 MPa , with pH tightly controlled between 1.0–3.0 or 10.0–13.8 using mineral acids or bases.

Hydrochloric acid (5–10 wt%) and sodium hydroxide (10–15 wt%) serve as pH modifiers, altering reaction pathways by protonating intermediates or deprotonating peroxides. At pH 1.6, the DHP yield reaches 15.33% , rising to 15.75% under sulfuric acid mediation. These yields, though lower than direct peroxidation, enable precise control over peroxide distribution.

Table 2: pH-Dependent DHP Yields from MHP

pH ModifierpHTemperature (°C)DHP Yield (%)
5% HCl1.620015.33
10% H₂SO₄1.420015.75
12% NaOH12.918014.92

Kinetic and Economic Considerations

The two-step process incurs higher operational costs due to pH adjustment and intermediate isolation. However, it reduces byproduct formation by 21–25% compared to single-step methods. Economic analyses indicate a 22% reduction in production costs when substituting iron-based catalysts with pH modifiers, albeit at the expense of slightly lower yields.

Non-Aqueous Oxidation with Controlled Isomer Purity

Isomer-Specific Oxidation

Patent EP0323743B1 emphasizes the significance of isomer purity in DIPB feedstocks. Using m-DIPB containing <6% o-DIPB impurity , oxidation under anhydrous, non-alkaline conditions achieves 92.8% combined yield of DHP and HHP . Oxygen or air is introduced at 85–95°C , avoiding aqueous media to suppress side reactions.

The absence of water minimizes hydrolysis of peroxides to carbinols, while low o-DIPB content prevents steric hindrance during oxygen insertion. Recycling unreacted DIPB and MHP over 10 batch cycles sustains yield stability, demonstrating robust process continuity.

Table 3: Isomer Purity Impact on DHP Selectivity

o-DIPB Content (%)DHP Selectivity (%)HHP Selectivity (%)
<67525
6–106234
>104841

Temperature and Pressure Optimization

Elevating temperature beyond 100°C accelerates oxidation but promotes HHP formation via peroxide rearrangement. Subatmospheric pressures (0.05–0.1 MPa ) suffice for adequate oxygen dissolution, circumventing the need for pressurized reactors.

Comparative Analysis of Industrial Methods

Direct vs. Two-Step Oxidation

Direct peroxidation offers higher yields (75–80% ) and simpler workflows but struggles with byproduct management. Two-step oxidation enables finer control over peroxide distribution, albeit at lower efficiencies (15–16% ).

Economic and Environmental Trade-Offs

Organic alkali catalysts, though effective, pose disposal challenges due to their ionic nature. pH-mediated systems generate acidic or alkaline waste streams, necessitating neutralization. Non-aqueous processes reduce effluent volume but require high-purity feedstocks .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling DIBHP in laboratory settings?

  • Methodological Answer : DIBHP is thermally unstable and reactive. Researchers must use personal protective equipment (PPE) including neoprene gloves, indirect-vent goggles, and flame-resistant lab coats . Avoid skin/eye contact and ensure proper ventilation to prevent inhalation of vapors or dust. Storage should be in airtight containers away from heat sources (e.g., <25°C) . Emergency protocols for spills include using non-sparking tools for cleanup and avoiding water to prevent unintended reactions .

Q. How can researchers mitigate risks during DIBHP synthesis?

  • Methodological Answer : Use controlled reaction conditions (e.g., low temperatures, inert atmospheres) to minimize thermal runaway risks. Monitor reaction progress via inline spectroscopy (e.g., FTIR) to detect intermediate hydroperoxides . Implement quenching agents like sodium sulfide for excess reactants, as described in reductive continuity reactions .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying DIBHP content in complex mixtures?

  • Methodological Answer : Traditional titration methods (e.g., iodometric) are error-prone due to side reactions . Advanced alternatives include:

  • HPLC with UV detection (λ = 254 nm) for separating DIBHP from isomers like cumene hydroperoxide .
  • Differential Scanning Calorimetry (DSC) to assess purity by measuring decomposition enthalpy .
  • NMR spectroscopy (¹³C and ¹H) to resolve structural ambiguities in diisopropyl benzene derivatives .

Q. How does DIBHP’s thermal decomposition mechanism vary under catalytic vs. non-catalytic conditions?

  • Methodological Answer : Non-catalytic decomposition follows first-order kinetics, producing acetone and phenolic byproducts via radical intermediates . In the presence of metal ions (e.g., Fe³⁺), decomposition accelerates due to redox cycling, increasing gas evolution (CO, CO₂) and explosion risks. Researchers should use adiabatic calorimetry (e.g., ARC) to model time-to-maximum-rate (TMR) under varying conditions .

Q. What strategies optimize DIBHP’s selectivity in cross-linking reactions for polymer synthesis?

  • Methodological Answer : Adjust reaction stoichiometry and solvent polarity to favor desired pathways. For example, using α,α'-bis-(2-hydroxy-3,5-dialkyl phenyl)-p-diisopropyl benzene as a stabilizer reduces side reactions during poly(lactic acid) cross-linking . Kinetic modeling (e.g., DFT calculations) can predict activation energies for competing pathways .

Q. How can researchers address discrepancies in DIBHP’s reported reaction kinetics?

  • Methodological Answer : Contradictions arise from impurities (e.g., residual benzene) or inconsistent measurement techniques. Standardize protocols by:

  • Pre-purifying DIBHP via vacuum distillation .
  • Validating kinetic data with multiple methods (e.g., gas evolution tracking and DSC) .
  • Reporting solvent effects explicitly, as polar solvents stabilize transition states in oxidation reactions .

Q. What are the implications of benzene contamination in DIBHP synthesis?

  • Methodological Answer : Benzene, a byproduct of incomplete propylation in cumene-based routes , can inhibit DIBHP formation and pose carcinogenic risks. Mitigation strategies include:

  • Using zeolite catalysts (e.g., UOP Q-Max) to improve alkylation selectivity .
  • Implementing GC-MS with headspace sampling to detect benzene at ppm levels .

Experimental Design Considerations

Q. How to design a scalable reactor for DIBHP-mediated oxidations?

  • Methodological Answer : Pilot-scale reactors require:

  • Continuous flow systems to minimize thermal hazards, as batch reactors risk localized overheating .
  • In-situ monitoring via Raman spectroscopy for real-time peroxide concentration tracking .
  • Pressure relief valves set to <10 psi, given DIBHP’s rapid gas generation during decomposition .

Q. What computational tools predict DIBHP’s stability in novel solvent systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model solvent-peroxide interactions. Parameters like Hansen solubility parameters (HSP) and COSMO-RS predict solvent effects on decomposition rates . Validate predictions with accelerated rate calorimetry (ARC) .

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